molecular formula C7H12O3 B14755925 acetic acid;(1S)-cyclopent-2-en-1-ol CAS No. 62247-42-1

acetic acid;(1S)-cyclopent-2-en-1-ol

Cat. No.: B14755925
CAS No.: 62247-42-1
M. Wt: 144.17 g/mol
InChI Key: PKQUEDAUNKXNIJ-NUBCRITNSA-N
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Description

acetic acid;(1S)-cyclopent-2-en-1-ol is a chiral chemical compound featuring a cyclopentene ring and acetic acid functional groups, serving as a valuable intermediate for advanced organic synthesis. Compounds based on the cyclopentene scaffold are of significant interest in medicinal chemistry and materials science . For instance, chiral cyclopentenones are key structural motifs found in a variety of natural products and biologically active molecules . Furthermore, acetic acid is well-documented as a processing aid in pharmaceutical development, where it can dramatically improve the solubility of basic drug compounds in manufacturing processes like spray drying . Researchers may utilize this specific chiral building block in the synthesis of complex molecules, exploration of novel pharmacologically active compounds, or in materials science applications. Its mechanism of action is dependent on the specific research context, potentially acting as a precursor in cyclization reactions or as a chiral template. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handling and Safety: Refer to the Safety Data Sheet for comprehensive handling, storage, and disposal information. For Research Use Only. This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

62247-42-1

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

acetic acid;(1S)-cyclopent-2-en-1-ol

InChI

InChI=1S/C5H8O.C2H4O2/c6-5-3-1-2-4-5;1-2(3)4/h1,3,5-6H,2,4H2;1H3,(H,3,4)/t5-;/m1./s1

InChI Key

PKQUEDAUNKXNIJ-NUBCRITNSA-N

Isomeric SMILES

CC(=O)O.C1C[C@@H](C=C1)O

Canonical SMILES

CC(=O)O.C1CC(C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(1S)-cyclopent-2-en-1-ol can be achieved through several methods. One common approach involves the esterification of (1S)-cyclopent-2-en-1-ol with acetic acid. This reaction typically requires the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:

(1S)-cyclopent-2-en-1-ol+acetic acidacetic acid;(1S)-cyclopent-2-en-1-ol+water\text{(1S)-cyclopent-2-en-1-ol} + \text{acetic acid} \rightarrow \text{this compound} + \text{water} (1S)-cyclopent-2-en-1-ol+acetic acid→acetic acid;(1S)-cyclopent-2-en-1-ol+water

Industrial Production Methods

Industrial production of acetic acid involves several methods, including the carbonylation of methanol, oxidation of acetaldehyde, and fermentation processes . The production of (1S)-cyclopent-2-en-1-ol can be achieved through the reduction of cyclopent-2-en-1-one using suitable reducing agents such as sodium borohydride or lithium aluminum hydride. The combination of these two compounds can be carried out through esterification as described above.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S)-cyclopent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group in (1S)-cyclopent-2-en-1-ol can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The hydroxyl group in (1S)-cyclopent-2-en-1-ol can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Alkyl halides, esters

Scientific Research Applications

Acetic acid;(1S)-cyclopent-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;(1S)-cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The acetic acid component can act as a weak acid, donating protons and participating in acid-base reactions. The (1S)-cyclopent-2-en-1-ol component can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties References
Acetic acid;(1S)-cyclopent-2-en-1-ol Likely C₇H₁₀O₃ ~142.15 Ester, cyclopentene, alcohol Potential pharmaceutical intermediate
2-Cyclopentene-1-acetic acid C₇H₁₀O₂ 126.15 Carboxylic acid, cyclopentene Industrial synthesis (polymers, resins)
Ethyl [(1S)-2,2,3-trimethyl-3-cyclopenten-1-yl]acetate C₁₃H₂₂O₂ 210.31 Ester, branched cyclopentene Fragrance industry, flavoring agents
(1R,3S)-4-Cyclopentene-1,3-diol 1-acetate C₇H₁₀O₄ 170.15 Ester, diol, cyclopentene Chiral synthon in organic chemistry
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₇NO 157.25 Amine, cyclopentanol Agrochemicals, drug discovery

Key Comparisons:

Acidity and Reactivity :

  • Acetic acid derivatives (e.g., 2-cyclopentene-1-acetic acid) exhibit stronger acidity than their ester counterparts due to the electron-withdrawing carboxylic acid group. Chloroacetic acid (ClCH₂COOH), for example, is significantly more acidic (pKa ~2.8) than acetic acid (pKa ~4.76) due to the inductive effect of chlorine .
  • The ester group in this compound would reduce acidity compared to free acetic acid, making it less reactive in proton donation but more prone to hydrolysis.

However, cyclopentene-based compounds are studied for antimicrobial and antiviral activities .

Synthetic Utility :

  • Cyclopentene esters like (1R,3S)-4-cyclopentene-1,3-diol 1-acetate are used as chiral building blocks in asymmetric synthesis .
  • The strained cyclopentene ring in this compound could facilitate ring-opening reactions for polymer synthesis or drug functionalization .

Industrial Applications :

  • Glacial acetic acid (99-100% purity) is critical in manufacturing plastics and textiles, whereas diluted acetic acid (e.g., vinegar) is used in food preservation .
  • Cyclopentene acetates are niche chemicals, often employed in fragrances or specialty polymers due to their volatility and structural rigidity .

Research Findings and Data

Table 2: Metabolic Flux Analysis in Acetic Acid Bacteria (AAB)

Enzyme/Protein Role in AAB Metabolism Expression Trend in Engineered Strains Impact on Acid Production References
PQQ-ADH Ethanol → Acetic acid oxidation Up-regulated ↑ Acetic acid yield
Aconitase TCA cycle (citrate → isocitrate) Down-regulated ↓ Cell growth, ↑ stress
Alkyl hydroperoxide reductase Detoxifies reactive oxygen species Up-regulated Protects against acid stress
  • Proteomic Insights : Overexpression of PQQ-ADH in Acetobacter pasteurianus correlates with increased acetic acid production but downregulates TCA cycle enzymes, suggesting metabolic trade-offs .
  • Cyclopentenol Derivatives: No direct evidence links (1S)-cyclopent-2-en-1-ol to bacterial acid production, but its structural analogs (e.g., cyclopentene diols) are explored in synthetic biology for novel pathways .

Q & A

Basic Research Questions

Q. How can the concentration of acetic acid in a solution be accurately determined via titration, and what are common sources of error in this method?

  • Methodology : Acid-base titration using a standardized NaOH solution (e.g., 1.00 M) with phenolphthalein as an indicator. The equivalence point is marked by a color change from colorless to pink. Calculate molarity using Macetic=MNaOH×VNaOHVaceticM_{\text{acetic}} = \frac{M_{\text{NaOH}} \times V_{\text{NaOH}}}{V_{\text{acetic}}}.
  • Error Analysis : Key errors include inaccurate measurement of NaOH volume (e.g., parallax errors), spillage during titration, and imprecise calibration of glassware. Replicate trials (≥3) and using calibrated micropipettes/burettes reduce errors .
  • Example Data :

TrialVolume NaOH (mL)Calculated Acetic Acid (M)
19.500.950
29.800.980
39.600.960

Q. Why is acetic acid classified as a weak acid, and how can its dissociation constant (KaK_a) be experimentally determined?

  • Weak Acid Rationale : Acetic acid partially dissociates in water (CH3COOHCH3COO+H+\text{CH}_3\text{COOH} \leftrightarrow \text{CH}_3\text{COO}^- + \text{H}^+), with Ka=1.76×105K_a = 1.76 \times 10^{-5} at 25°C. This low KaK_a reflects limited proton donation .
  • Experimental Determination : Use pH titration or conductometric titration. For pH method:

  • Measure pH of a 0.1 M acetic acid solution.
  • Calculate KaK_a using pH=12(pKalogC)\text{pH} = \frac{1}{2}(\text{p}K_a - \log C).

Q. What are the standard methods for synthesizing enantiomerically pure (1S)-cyclopent-2-en-1-ol?

  • Methodology : Asymmetric palladium-catalyzed allylic alkylation using phosphanyloxazoline ligands (e.g., ligands 1 or ent-1 ) to achieve >95% enantiomeric excess (ee). Key steps include chiral ligand selection, solvent optimization (e.g., THF), and temperature control (0–25°C) .
  • Example Reaction :
    3-Chlorocyclopentene+Dimethyl MalonatePd catalyst(1S)-Product\text{3-Chlorocyclopentene} + \text{Dimethyl Malonate} \xrightarrow{\text{Pd catalyst}} \text{(1S)-Product}

Q. How can chiral purity of cyclopentenol derivatives be analyzed?

  • Techniques :

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection.
  • Polarimetry : Measure optical rotation ([α]D[\alpha]_D) and compare to literature values.
  • NMR with Chiral Shift Reagents : Europium-based reagents induce split signals for enantiomers .

Advanced Research Questions

Q. How does solvent polarity affect the partitioning behavior of acetic acid in biphasic systems (e.g., water/1-octanol)?

  • Methodology : Shake-flask method. Mix equal volumes of water and 1-octanol with acetic acid, equilibrate, and quantify concentrations in each phase via titration.
  • Data Analysis : Calculate partition coefficient K=[HA]octanol[HA]waterK = \frac{[\text{HA}]_{\text{octanol}}}{[\text{HA}]_{\text{water}}}. Polar solvents like water favor acetic acid due to H-bonding, while nonpolar solvents show lower partitioning .
  • Example Data :

Solvent PairKK (25°C)
Water/1-Octanol0.42

Q. What strategies optimize enantioselective Pd-catalyzed allylic alkylation for (1S)-cyclopent-2-en-1-ol derivatives?

  • Key Factors :

  • Ligand Design : Phosphanyloxazolines with electron-withdrawing groups improve ee (e.g., 99.5% ee achieved with ent-1 ligand) .
  • Substrate Engineering : Use electron-deficient allylic substrates (e.g., chloro derivatives) to enhance reactivity.
  • Solvent Effects : Non-coordinating solvents (e.g., toluene) reduce catalyst deactivation.

Q. How can conflicting thermodynamic data for acetic acid mixtures be resolved using local composition models?

  • Approach : Apply the Renon-Prausnitz equation (NRTL model) to account for nonrandom molecular interactions. Parameters like α12\alpha_{12} (nonrandomness factor) are fitted to experimental activity coefficients. This model improves predictions for highly nonideal systems (e.g., acetic acid/water) compared to Wilson or van Laar equations .

Q. What advanced techniques characterize interactions between acetic acid and (1S)-cyclopent-2-en-1-ol in mixed solvent systems?

  • Methods :

  • FT-IR Spectroscopy : Analyze O-H stretching shifts to identify H-bonding interactions.
  • Molecular Dynamics Simulations : Simulate solvation shells and interaction energies (e.g., using AMBER force fields).
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during mixing .

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